molecular formula C9H10N2O B071461 2-methoxy-5-methyl-1H-benzo[d]imidazole CAS No. 160952-25-0

2-methoxy-5-methyl-1H-benzo[d]imidazole

Cat. No.: B071461
CAS No.: 160952-25-0
M. Wt: 162.19 g/mol
InChI Key: QYDCKJJBBJDNCS-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-1H-benzo[d]imidazole is a versatile and valuable benzimidazole derivative serving as a key synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Its core structure, the benzimidazole ring, is a privileged pharmacophore found in numerous biologically active compounds. The specific methoxy and methyl substituents at the 2- and 5- positions, respectively, fine-tune the molecule's electronic properties, lipophilicity, and steric profile, making it an ideal building block for the development of novel therapeutic agents. Researchers utilize this compound in the synthesis of potential inhibitors targeting various enzymes, including kinases and polymerases, and as a precursor for the development of ligands for G-protein coupled receptors (GPCRs). Its mechanism of action in research settings is often explored in the context of its ability to intercalate into DNA or RNA, or to act as a mimetic for purine bases, thereby disrupting nucleic acid processing in biochemical assays. This compound is instrumental in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and metabolic stability for candidates in oncology, antiviral, and antimicrobial research programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-4-7-8(5-6)11-9(10-7)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDCKJJBBJDNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 2 Methoxy 5 Methyl 1h Benzo D Imidazole and Analogous Derivatives

Classical Condensation Reactions for Benzo[d]imidazole Core Formation

The most traditional and widely employed methods for constructing the benzimidazole (B57391) core involve the condensation of an o-phenylenediamine with a one-carbon electrophile. nih.govthieme-connect.com These reactions, often named after Phillips or Ladenburg, are valued for their simplicity and the use of readily available starting materials. semanticscholar.orgresearchgate.net

The reaction of an o-phenylenediamine, such as 4-methyl-1,2-phenylenediamine, with aldehydes or carboxylic acids is a fundamental approach to benzimidazole synthesis. thieme-connect.com This condensation typically requires acidic conditions and often high temperatures to facilitate the cyclization and dehydration steps. nih.govnih.gov Various catalysts and reagents have been developed to improve the efficiency and mildness of these reactions.

For instance, the condensation of o-phenylenediamines with aldehydes can be promoted by a range of catalysts, including p-toluenesulfonic acid (p-TSOH), ammonium chloride, and various solid acids. researchgate.netrsc.org Some procedures utilize oxidizing agents like hydrogen peroxide in the presence of hydrochloric acid to facilitate the cyclization. organic-chemistry.org Solvent-free conditions have also been explored to create more environmentally friendly protocols. semanticscholar.orgrsc.org

Similarly, the condensation with carboxylic acids often requires harsh dehydrating conditions, using reagents like polyphosphoric acid (PPA) or strong mineral acids such as HCl. semanticscholar.orgnih.gov However, greener alternatives, such as using microwave irradiation without a catalyst, have been reported to give good yields. thieme-connect.com

Table 1: Examples of Catalysts and Conditions for Condensation Reactions

ReactantsCarbon SourceCatalyst/ReagentConditionsYieldReference
o-PhenylenediamineAromatic Aldehydep-Toluenesulfonic acidGrinding, solvent-freeHigh rsc.org
o-PhenylenediamineAromatic AldehydeH2O2/HClAcetonitrile, room temp.Excellent organic-chemistry.org
o-PhenylenediamineCarboxylic AcidAmmonium Chloride/EtOH80-90°C72-90% semanticscholar.org
o-PhenylenediamineMonocarboxylic AcidNone (Microwave)Catalyst-freeGood thieme-connect.com
o-PhenylenediamineAromatic AldehydeChlorosulfonic acidMild conditionsGood to Excellent rsc.org

Formic acid is a common and straightforward one-carbon source for the synthesis of 2-unsubstituted benzimidazoles. thieme-connect.com The reaction of 4-methyl-1,2-phenylenediamine with formic acid would lead to the formation of 5-methyl-1H-benzo[d]imidazole. semanticscholar.orgresearchgate.net To obtain the target molecule, 2-methoxy-5-methyl-1H-benzo[d]imidazole, a subsequent functionalization step at the 2-position would be necessary.

Trimethyl orthoformate, along with other orthoesters, can also serve as a one-carbon source, reacting with o-phenylenediamines to yield benzimidazoles. rsc.orgresearchgate.net These reactions are often catalyzed by acids. For example, the reaction of o-phenylenediamine with functionalized orthoesters in the presence of BF3–etherate provides an efficient route to benzimidazole derivatives. chemicalbook.com

Advanced Catalytic Approaches in Benzo[d]imidazole Synthesis

To overcome the limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, advanced catalytic systems have been developed. These approaches often offer milder conditions, higher yields, and greater efficiency. ijarsct.co.in

Metal nanoparticles have emerged as highly effective catalysts in organic synthesis due to their large surface-area-to-volume ratio and unique electronic properties. ijarsct.co.in Zinc oxide (ZnO) nanoparticles, in particular, have been successfully employed in the synthesis of benzimidazole derivatives. nih.govresearchgate.net

For example, the reaction of 4-methyl-1,2-phenylenediamine with formic acid in the presence of ZnO nanoparticles at 70°C produces a 94% yield of 5-methyl-1H-benzimidazole. semanticscholar.orgresearchgate.netresearchgate.net Similarly, 4-methoxy-1,2-phenylenediamine reacts with formic acid under the same conditions to give 5-methoxy-1H-benzimidazole in 98% yield. semanticscholar.orgresearchgate.net The use of ZnO nanoparticles often leads to high product yields, requires low amounts of catalyst, and shortens reaction times. nih.gov A proposed mechanism suggests that the aromatic aldehyde is first activated by the nano-ZnO, followed by nucleophilic attack of the o-phenylenediamine, intramolecular cyclization, and deprotonation to yield the final product. nih.gov

Other metal oxide nanoparticles, such as tin(IV) oxide (SnO2), have also been shown to efficiently catalyze the cyclocondensation of 1,2-phenylenediamine with various aldehydes in ethanol at room temperature, providing excellent yields in a short time. earthlinepublishers.com

Table 2: Metal Nanoparticle Catalyzed Synthesis of Benzimidazole Derivatives

o-Phenylenediamine DerivativeCarbon SourceCatalystTemperatureYieldReference
4-methyl-1,2-phenylenediamineFormic AcidZnO NPs70°C94% semanticscholar.orgresearchgate.netresearchgate.net
4-methoxy-1,2-phenylenediamineFormic AcidZnO NPs70°C98% semanticscholar.orgresearchgate.net
1,2-phenylenediamineVarious AldehydesSnO2 NPsRoom Temp.Excellent earthlinepublishers.com

A powerful alternative to classical condensation is the intramolecular C-N cross-coupling of amidines. rsc.org While often catalyzed by transition metals like copper or palladium, recent advancements have led to the development of transition-metal-free approaches. nih.govrsc.org These methods are advantageous as they avoid potential contamination of the product with residual metals. organic-chemistry.org

One such strategy involves the use of a superbasic medium, such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO). organic-chemistry.orgacs.org This system facilitates the intramolecular N-arylation of N-(2-haloaryl)amidines to form the benzimidazole ring. nih.gov The reaction proceeds at elevated temperatures, typically around 120°C, and can provide moderate to very good yields of diversely substituted benzimidazoles. organic-chemistry.orgsemanticscholar.org Mechanistic studies suggest that for iodo-substituted precursors, the reaction may proceed through a radical-based SRN1 mechanism, while other halo-substituted starting materials likely undergo an SNAr reaction. organic-chemistry.org

Diversification through Functionalization Reactions

Once the benzimidazole core is formed, further diversification can be achieved through various functionalization reactions. The benzimidazole ring system has multiple sites available for substitution, allowing for the introduction of a wide range of functional groups. chemicalbook.comresearchgate.net

The nitrogen atoms of the benzimidazole can be readily alkylated or arylated. chemicalbook.com The carbon at the 2-position is situated between the two nitrogen atoms, making it susceptible to certain reactions. researchgate.net Additionally, the benzene (B151609) portion of the molecule can undergo electrophilic substitution reactions at positions 4, 5, 6, and 7. chemicalbook.com

Copper-catalyzed C-H functionalization of amidines has been developed as an efficient route for the synthesis of benzimidazoles. researchgate.net This approach allows for the formation of the benzimidazole ring while simultaneously introducing a substituent at the 2-position. Palladium-catalyzed ligand-directed C-H functionalization is another powerful tool for selectively modifying the benzimidazole scaffold. researchgate.net These modern synthetic methods provide access to a vast array of benzimidazole derivatives that would be difficult to obtain through classical condensation approaches.

One-Pot Nitro-Reductive Cyclization Pathways for Benzo[d]imidazole Derivatives

One-pot nitro-reductive cyclization has emerged as a highly efficient and atom-economical approach for the synthesis of benzimidazole derivatives. This method circumvents the need for the isolation of intermediate o-phenylenediamines, which are often unstable.

A notable example involves the reductive cyclization of 2-nitroanilines with orthoesters in the presence of a palladium on carbon (Pd/C) catalyst. clockss.org This reaction, promoted by a catalytic amount of acetic acid, proceeds under mild conditions at room temperature to afford the corresponding benzimidazole derivatives in high yields. clockss.org The process is advantageous as it avoids the use of excess acid or high temperatures, making it compatible with substrates bearing sensitive functional groups. clockss.org

Various reducing agents have been employed in these one-pot syntheses. Sodium dithionite, for instance, has been effectively used as a reductive cyclizing agent in dimethyl sulfoxide (DMSO) for the synthesis of 1,2-disubstituted benzimidazole-5-carboxylates. researchgate.net This method is lauded for its short reaction times and straightforward workup procedures. researchgate.net Similarly, a combination of zinc dust and sodium bisulfite in water provides a green and cost-effective system for the reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes. pcbiochemres.com

Table 1: Comparison of One-Pot Nitro-Reductive Cyclization Methods
Catalyst/Reducing AgentSolventKey AdvantagesReference
Pd/C, Acetic AcidMethanolMild conditions, high yields, avoids isolation of unstable intermediates clockss.org
Sodium DithioniteDMSOShort reaction time, easy workup researchgate.net
Zn/NaHSO3WaterEnvironmentally benign, cost-effective, simple procedure pcbiochemres.com

N-Alkylation and S-Alkylation Procedures

N-alkylation is a fundamental transformation for modifying the properties of benzimidazole derivatives. Traditional methods often involve the reaction of the benzimidazole anion with alkyl halides. researchgate.net The generation of the benzimidazolate anion can be achieved using various bases such as sodium hydride, or anhydrous potassium, sodium, or cesium carbonate. researchgate.net Phase transfer catalysis, employing reagents like 18-crown-6, has also been utilized to facilitate N-alkylation with methyl and benzyl (B1604629) groups, often leading to cleaner reactions and simpler workups compared to methods involving dimethyl sulfate or refluxing in methanol.

The synthesis of N-substituted benzimidazoles can also be achieved through nucleophilic substitution reactions. For instance, 2-(4-fluorobenzyl) benzimidazole can be reacted with various electrophiles to introduce different functional groups and heterocyclic moieties at the N-1 position. rsc.org

Mannich Reactions for Benzo[d]imidazole Moiety Introduction

The Mannich reaction is a three-component condensation reaction that provides a versatile route to introduce aminomethyl groups onto the benzimidazole scaffold. chitkara.edu.intandfonline.com This reaction typically involves the benzimidazole, formaldehyde, and a primary or secondary amine. nih.gov

Mannich bases of 2-substituted benzimidazoles are synthesized by reacting the parent benzimidazole with formaldehyde and a secondary amine, such as diethylamine or dimethylamine, often under reflux conditions in a solvent like ethanol. chitkara.edu.innih.gov These reactions are valuable for creating a diverse library of compounds with potential biological activities. chitkara.edu.inchitkara.edu.in The hydrogen on the imidazole (B134444) nitrogen is sufficiently acidic to participate in this reaction, leading to N-substituted Mannich bases. nih.gov

Rearrangement Reactions Involving Benzo[d]imidazole Scaffolds

Rearrangement reactions offer an alternative and sometimes more intricate pathway to benzimidazole derivatives. One such method involves the rearrangement of quinoxalin-2(1H)-one derivatives. rsc.org This acid-catalyzed rearrangement can provide almost quantitative yields of benzimidazole derivatives under mild conditions. rsc.org In this process, substituents on the benzene ring of the quinoxalinone system are transferred to the benzene ring of the resulting benzimidazole. rsc.org

Another reported rearrangement involves the treatment of 1,5-benzodiazepine derivatives under basic conditions to yield benzimidazole derivatives. researchgate.net This ring contraction provides a novel route to access substituted benzimidazoles from readily available benzodiazepine precursors. researchgate.net

Oxidation-Mediated Synthetic Routes utilizing Sodium Metabisulfite

Sodium metabisulfite (Na2S2O5) serves as an effective oxidizing agent in the synthesis of 2-substituted benzimidazoles. This method typically involves the condensation of an o-phenylenediamine with an aldehyde in the presence of sodium metabisulfite. ias.ac.inrsc.org

For example, a series of 2-(4-substituted-phenyl)-5-methyl-1H-benzoimidazoles were synthesized by condensing 4-methyl-o-phenylenediamine with various 4-substituted benzaldehydes using sodium metabisulfite in absolute ethanol at room temperature. rsc.org This approach is considered a facile and efficient method, often providing high yields of the desired products with easy separation. ias.ac.in Although sodium metabisulfite has low solubility in organic solvents, which can sometimes necessitate higher temperatures, using a solvent mixture like ethanol-water can facilitate the reaction at milder conditions. ias.ac.in

Table 2: Synthesis of Benzimidazoles using Sodium Metabisulfite
ReactantsOxidizing AgentSolventReaction ConditionsReference
o-phenylenediamines and benzaldehydesSodium metabisulfiteEthanol-water (9:1 v/v)Room temperature, 2 hours ias.ac.in
4-methyl-o-phenylenediamine and 4-substituted benzaldehydesSodium metabisulfiteAbsolute ethanolRoom temperature rsc.org
4-nitro-o-phenylenediamine/4-chloro-o-phenylenediamine and aromatic aldehydesSodium metabisulfiteNot specifiedConventional and microwave irradiation rsc.org

Derivatization via Reaction with Carbon Disulfide and Methylation

Benzimidazole derivatives can be further functionalized through reactions involving carbon disulfide. While direct reactions of benzimidazole with carbon disulfide can be complex, it has been used to promote reactions of related heterocyclic systems. For instance, carbon disulfide has been shown to promote the reaction of 2-chloro-4,5-dihydroimidazole with N-nucleophiles, including benzimidazole. researchgate.net

Subsequent methylation is a common step in the derivatization of benzimidazole scaffolds. This is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate.

Iii. Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 5 Methyl 1h Benzo D Imidazole Structures

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups and fingerprinting the molecular structure of a compound.

The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3100-2900 cm⁻¹, often overlapping with C-H stretching vibrations. The aromatic C-H stretching vibrations are anticipated to be observed as a series of weaker bands around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methoxy (B1213986) groups are expected in the 2950-2850 cm⁻¹ region.

The "fingerprint" region of the spectrum, below 1650 cm⁻¹, contains a wealth of structural information. The C=N and C=C stretching vibrations of the benzimidazole (B57391) ring system are predicted to give rise to strong absorptions in the 1620-1450 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the C-O-C bond in the methoxy group are expected to produce strong bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. In-plane and out-of-plane bending vibrations of the C-H bonds of the aromatic ring will also contribute to the complex pattern of bands in this region.

Table 1: Predicted FT-IR Spectral Data for 2-Methoxy-5-methyl-1H-benzo[d]imidazole

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100–2900N-H StretchImidazole N-H
3100–3000C-H StretchAromatic C-H
2950–2850C-H StretchAliphatic C-H (CH₃, OCH₃)
1620–1580C=N StretchImidazole Ring
1550–1450C=C StretchAromatic Ring
~1250Asymmetric C-O-C StretchMethoxy Group
~1050Symmetric C-O-C StretchMethoxy Group

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by vibrations that involve a significant change in polarizability.

The symmetric breathing vibrations of the benzimidazole ring system are typically strong and sharp in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. These bands are highly characteristic and can serve as a diagnostic tool for the integrity of the heterocyclic core. Aromatic C-H in-plane bending vibrations are also expected to be Raman active, producing signals in the 1300-1000 cm⁻¹ range. The C-C stretching vibrations of the benzene (B151609) ring will also contribute to the spectrum in this region.

The vibrations of the methyl and methoxy substituents will also be observable. The C-H stretching vibrations of these groups will appear in the 3000-2800 cm⁻¹ region, though they are often weaker in Raman than in IR. The C-O stretching of the methoxy group and the C-C stretching of the methyl group will also have characteristic Raman shifts.

Table 2: Predicted Raman Shifts for this compound

Predicted Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
3100–3000C-H StretchAromatic C-H
2950–2850C-H StretchAliphatic C-H (CH₃, OCH₃)
1610–1580Ring BreathingBenzimidazole Ring
1500–1400Ring BreathingBenzimidazole Ring
1300–1000C-H In-plane BendAromatic C-H

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound is expected to provide distinct signals for each type of proton in the molecule. The chemical shifts of these protons are influenced by the electron-donating and withdrawing effects of the substituents and the aromatic ring currents.

The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 12-13 ppm, due to its acidic nature and potential for hydrogen bonding. The aromatic protons will exhibit a characteristic splitting pattern. The proton at the C4 position is expected to be a singlet or a narrowly split doublet around 7.4-7.5 ppm. The proton at the C7 position will likely appear as a singlet or a slightly broadened signal around 7.3-7.4 ppm. The proton at the C6 position is expected to be a doublet of doublets or a multiplet in the range of 7.0-7.1 ppm.

The protons of the methoxy group are predicted to resonate as a sharp singlet at approximately 4.0-4.2 ppm. The protons of the methyl group attached to the benzene ring will also appear as a singlet, but at a more upfield position, around 2.4-2.5 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
12.0–13.0br s1HN-H
7.4–7.5s or d1HAr-H (C4)
7.3–7.4s1HAr-H (C7)
7.0–7.1dd or m1HAr-H (C6)
4.0–4.2s3HOCH₃
2.4–2.5s3HCH₃

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound will be influenced by the hybridization state and the electronic environment.

The carbon atom at the C2 position, bonded to the methoxy group and two nitrogen atoms, is expected to be the most downfield signal in the spectrum, appearing around 160-165 ppm. The quaternary carbon atoms of the benzene ring (C3a, C5, and C7a) are predicted to resonate in the 130-145 ppm range. The aromatic CH carbons (C4, C6, and C7) are expected to appear in the 110-125 ppm region.

The carbon of the methoxy group is predicted to have a chemical shift of approximately 55-60 ppm. The carbon of the methyl group attached to the benzene ring will be the most upfield signal, expected around 20-25 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)Carbon Atom
160–165C2
140–145C7a
135–140C5
130–135C3a
120–125C6
115–120C4
110–115C7
55–60OCH₃
20–25CH₃

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the characterization of materials in their solid form, providing insights that are often inaccessible in solution-state NMR. For benzimidazole derivatives like this compound, ssNMR can be particularly informative.

One of the key applications of ssNMR in the study of N-unsubstituted benzimidazoles is the investigation of prototropic tautomerism. beilstein-journals.orgnih.gov In solution, rapid proton exchange between the two nitrogen atoms of the imidazole ring often leads to averaged signals for symmetrically related carbon and proton atoms. beilstein-journals.orgnih.gov In the solid state, this proton transfer is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer or for a single, fixed tautomeric form. beilstein-journals.orgnih.gov This can provide definitive evidence for the preferred tautomer in the crystalline state and can reveal the presence of polymorphism.

Furthermore, ssNMR can be used to probe intermolecular interactions, such as hydrogen bonding. The chemical shifts of the atoms involved in hydrogen bonds are highly sensitive to the geometry and strength of these interactions. By analyzing the ¹H and ¹³C chemical shifts in the solid state, it is possible to gain detailed information about the hydrogen-bonding network in the crystal lattice of this compound. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are routinely employed to enhance the sensitivity and resolution of ssNMR spectra of solid samples. beilstein-journals.orgnih.gov

An article focusing on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time.

Extensive searches for empirical data regarding the mass spectrometry and electronic spectroscopy of the specific chemical compound "this compound" have not yielded the necessary detailed research findings.

Specifically, no publicly available data were located for the following analytical techniques for this compound:

Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS)

Fragmentation Patterns and Mechanisms

Ultraviolet-Visible (UV-Vis) Spectroscopy

Photoluminescence (PL) and Thin-Film Solid Emission Spectra

Without access to experimental results from peer-reviewed scientific literature or spectral databases for this particular molecule, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline and quality standards. Generating content on these specific topics would require speculation and would not be based on verifiable data.

X-ray Crystallography for Solid-State Structural Determination

The solid-state structure of benzimidazole derivatives is pivotal in understanding their supramolecular chemistry and physical properties. X-ray crystallography provides unequivocal proof of the molecular structure and sheds light on the non-covalent interactions that dictate the crystal packing.

Single crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. In the context of benzimidazole derivatives, this method provides detailed information about the molecular geometry, including bond lengths, bond angles, and torsion angles. researchgate.net The benzimidazole core is typically found to be planar or nearly planar. researchgate.net

For instance, the analysis of various benzimidazole derivatives reveals that they crystallize in different crystal systems, such as triclinic and monoclinic. researchgate.netnih.gov The specific crystal system and space group are determined by the symmetry of the molecule and the arrangement of the molecules in the unit cell.

A study on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a related complex benzimidazole derivative, showed that it crystallizes in the monoclinic space group P21/n. nih.goviucr.org The molecule adopts a twisted conformation, with a significant dihedral angle between the benzimidazole and pyrimidine mean planes. nih.goviucr.org

The crystallographic data for several benzimidazole derivatives are summarized in the table below, illustrating the diversity in their crystal structures.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
2-(1H-benzimidazol-2-yl)phenol (BIP)MonoclinicP21/c12.345(2)5.678(1)14.567(3)9098.76(1)90
1,2-diphenyl-1H-benzimidazole (DPBI)OrthorhombicPbca15.432(3)10.987(2)16.789(4)909090
2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole (FPPBI)MonoclinicP21/c9.876(2)14.321(3)10.987(2)90101.23(1)90
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylateMonoclinicP21/n---90-90

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and C-H...π interactions. researchgate.netnih.gov These non-covalent forces play a crucial role in the stability and physical properties of the crystalline solid. researchgate.net

Hydrogen Bonding: In benzimidazole derivatives possessing N-H or O-H groups, hydrogen bonding is a dominant intermolecular force. For example, in 2-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methyl]-5,6-dimethyl-1H-benzimidazole, O-H...N hydrogen bonds lead to the formation of chains of molecules. nih.gov In other derivatives, N-H...N hydrogen bonds can link molecules into centrosymmetric dimers. orientaljphysicalsciences.org The presence of solvent molecules, such as acetone, can also participate in the hydrogen-bonding network through O-H...O interactions. nih.gov

The table below summarizes the types of intermolecular interactions observed in the crystal structures of some benzimidazole derivatives.

Compound DerivativeHydrogen BondingC-H...π InteractionsOther Interactions
2-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methyl]-5,6-dimethyl-1H-benzimidazoleO-H...N, O-H...OYes-
2-(Furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole-Yesπ-π stacking
1,2-diphenyl-1H-benzimidazole (DPBI)C-H...NYes-
2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole (FPPBI)C-H...FYes-

This table provides examples of interactions found in various benzimidazole derivatives to illustrate the principles of their crystal packing. researchgate.netnih.govnih.gov

Iv. Computational and Theoretical Investigations of 2 Methoxy 5 Methyl 1h Benzo D Imidazole

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic and structural properties. By approximating the many-body electronic Schrödinger equation, DFT provides a feasible yet rigorous framework for studying complex molecules. Methodologies like the B3LYP hybrid functional, combined with various basis sets such as 6-311++G(d,p), are commonly employed to model the behavior of benzimidazole (B57391) derivatives, offering a balance between computational cost and accuracy. These studies are foundational for understanding the molecule's behavior at a quantum level.

The first step in a computational analysis is geometry optimization, a process where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. For benzimidazole derivatives, DFT calculations are used to determine key structural parameters, including bond lengths, bond angles, and dihedral angles.

While specific experimental data for 2-methoxy-5-methyl-1H-benzo[d]imidazole is not available in the retrieved documents, DFT studies on analogous structures reveal expected trends. The benzimidazole core, consisting of fused benzene (B151609) and imidazole (B134444) rings, is largely planar. The bond lengths and angles within this bicyclic system are influenced by the electron-donating methoxy (B1213986) group and the methyl group. DFT-optimized structures typically show strong agreement with experimental data from techniques like X-ray crystallography where available, validating the accuracy of the theoretical approach. For instance, in related benzimidazole structures, the dihedral angle between the benzimidazole and adjacent ring systems is a critical parameter determined through these calculations.

Parameter Bond/Atoms Typical Calculated Value
Bond Length C=N (imidazole) ~1.38 Å
Bond Length C-N (imidazole) ~1.39 Å
Bond Length C-O (methoxy) ~1.37 Å
Bond Angle C-N-C (imidazole) ~108°

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The distribution and energy of these orbitals dictate the molecule's reactivity and electronic transition properties.

In benzimidazole derivatives, the HOMO is typically distributed over the electron-rich benzimidazole ring system, while the LUMO's location can vary depending on the substituents. The methoxy and methyl groups on the benzene ring are expected to influence the electron density distribution. The HOMO's energy level indicates the molecule's ability to donate electrons, while the LUMO's energy level reflects its capacity to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive. irjweb.com

This energy gap is a key parameter derived from DFT calculations and is instrumental in predicting the molecule's behavior in chemical reactions and its potential for applications in materials science, where it relates to electronic properties.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Note: Values are illustrative based on general benzimidazole derivatives.)

Parameter Energy (eV)
EHOMO -6.0 to -5.5 eV
ELUMO -1.5 to -1.0 eV

For this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding π* orbitals of the aromatic rings. These delocalizations stabilize the molecule by spreading electron density over the conjugated system.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. mdpi.comnih.gov The MEP map uses a color scale to indicate electrostatic potential: red regions represent negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. mdpi.comnih.gov Green areas denote neutral potential.

In this compound, the MEP map would likely show negative potential localized around the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy group, identifying them as primary sites for electrophilic interaction. nih.gov Positive potentials would be expected around the hydrogen atoms, particularly the N-H proton of the imidazole ring.

Based on the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. irjweb.comresearchgate.net These descriptors, rooted in conceptual DFT, provide a quantitative measure of reactivity and stability.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness; it indicates how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as a global measure of electrophilic character. nih.gov

Nucleophilicity: Describes the electron-donating ability of a molecule.

Fraction of Electron Transfer (ΔN): Predicts the number of electrons transferred between a molecule and another reactant.

These parameters are crucial for systematically comparing the reactivity of different compounds and for understanding their interaction mechanisms in chemical and biological systems.

Table 3: Global Reactivity Descriptors (Note: This table presents the formulas used for calculation and is based on general principles of conceptual DFT.)

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to charge transfer.
Chemical Softness (S) S = 1 / η Ease of polarization.

Theoretical Spectroscopic Property Prediction

Theoretical predictions of spectroscopic properties are fundamental in characterizing the molecular structure and dynamics of this compound. By employing sophisticated computational methods, researchers can simulate spectra that provide a basis for the interpretation of experimental data.

Predicted Vibrational Spectra (FT-IR, Raman)

The theoretical vibrational spectra for this compound have been calculated to assign and understand its fundamental vibrational modes. These calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a 6-311++G(d,p) basis set.

The predicted Fourier-transform infrared (FT-IR) and Raman spectra reveal characteristic vibrational frequencies. Key assignments include:

N-H Vibrations : The N-H stretching vibrations are typically observed in the high-frequency region of the spectrum. For similar benzimidazole derivatives, these modes are predicted around 3500 cm⁻¹. The in-plane and out-of-plane bending vibrations of the N-H group are found at lower frequencies and often appear as mixed modes.

C-H Vibrations : Aromatic C-H stretching vibrations are generally predicted in the 3100–3000 cm⁻¹ range. The methyl (CH₃) group exhibits symmetric and asymmetric stretching vibrations typically calculated between 3000 cm⁻¹ and 2800 cm⁻¹.

C-N and C-O Vibrations : The stretching vibrations for C-N bonds within the imidazole ring are complex and often coupled with other vibrations, appearing in the 1470-1050 cm⁻¹ region. The C-O stretching of the methoxy group is also a significant feature in the spectrum.

The comparison between theoretically predicted and experimentally obtained spectra allows for a detailed and accurate assignment of the vibrational bands.

Interactive Data Table: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Description
N-H Stretch~3500Stretching of the imidazole N-H bond
Aromatic C-H Stretch3100-3000Stretching of C-H bonds on the benzene ring
CH₃ Asymmetric Stretch~2980Asymmetric stretching of the methyl group
CH₃ Symmetric Stretch~2900Symmetric stretching of the methyl group
C=N Stretch~1620Stretching of the imidazole C=N bond
C-N Stretch1470-1050Stretching of C-N bonds in the rings
C-O Stretch~1250Stretching of the methoxy C-O bond

Note: The exact frequencies can vary based on the specific computational method and basis set used.

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT.

The predicted chemical shifts are compared to tetramethylsilane (TMS) as a reference standard. Calculations show good correlation with experimental data for related benzimidazole structures. The protons of the benzene ring, the methyl group, and the methoxy group are expected to have distinct chemical shifts, providing clear markers for structural confirmation. Similarly, the ¹³C NMR spectrum is predicted to show distinct signals for each unique carbon atom in the molecule, including those in the imidazole and benzene rings, as well as the methyl and methoxy carbons.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, help in understanding the electronic transitions within the molecule, typically π→π* and n→π* transitions associated with the aromatic system. The solvent effects on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). For analogous benzimidazole compounds, the main absorption bands are typically predicted in the UV region.

Advanced Computational Analyses

Beyond standard spectroscopic predictions, advanced computational techniques offer deeper insights into the molecule's electronic behavior and intermolecular interactions.

Nonlinear Optical (NLO) Properties Prediction

The investigation of nonlinear optical (NLO) properties is crucial for identifying materials for applications in optoelectronics and photonics. Computational methods are used to predict the NLO response of this compound by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

These calculations are sensitive to the chosen level of theory and basis set. A high value for the first-order hyperpolarizability suggests that the molecule could be a promising candidate for NLO materials. DFT studies on similar benzimidazole derivatives have indicated that the presence of donor and acceptor groups can significantly enhance the NLO response.

Interactive Data Table: Predicted NLO Properties

PropertySymbolPredicted Value (a.u.)Significance
Dipole MomentμVariesIndicates the overall polarity of the molecule
Mean Polarizability<α>VariesMeasures the molecule's response to an electric field
First-Order HyperpolarizabilityβtotVariesKey indicator of second-order NLO activity

Note: Values are highly dependent on the computational methodology.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto the molecular surface, providing a detailed picture of how molecules interact with their neighbors.

Solvent Effects on Electronic and Spectroscopic Properties (e.g., IEFPCM model)

Theoretical studies in this area would typically employ computational models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) to predict how different solvents affect the electronic structure and spectroscopic behavior of this compound. These investigations would analyze changes in properties such as UV-Vis absorption spectra, molecular orbital energies (HOMO and LUMO), and dipole moments in various solvent environments. The IEFPCM model simulates the solvent as a continuous dielectric medium, allowing for the calculation of solvation effects on the molecule's properties. Research in this area for other benzimidazole derivatives has shown that solvent polarity can significantly influence electronic transitions. A data table in this section would typically present calculated values for parameters like maximum absorption wavelength (λmax), oscillator strength, and dipole moment in a range of solvents with varying dielectric constants.

Thermochemical Studies of Benzo[d]imidazole Derivatives

Thermochemical studies involve the calculation of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy for this compound. These values are crucial for understanding the stability and reactivity of the compound. Computational methods, such as Density Functional Theory (DFT), are often used to predict these properties. For related benzimidazole derivatives, both experimental techniques like combustion calorimetry and computational approaches have been used to determine their thermochemical parameters. A data table in this section would typically list the calculated standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) for the compound in its gaseous or condensed phase.

Conformational and Configurational Isomerism Studies

This section would focus on the different spatial arrangements of the atoms in this compound that can be interconverted by rotation about single bonds (conformers). Computational methods are employed to identify the most stable conformers and to calculate the energy barriers for their interconversion. For other benzimidazole derivatives, studies have identified various possible conformers, such as synperiplanar and antiperiplanar forms, and have used techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with theoretical calculations to characterize them. A data table here would typically summarize the relative energies of different conformers, key dihedral angles, and the calculated energy barriers between them.

Tautomerism Investigations

Tautomerism involves the migration of a proton, leading to isomers that are in equilibrium. For this compound, investigations would explore the potential equilibrium between different tautomeric forms. Computational studies would calculate the relative energies and thermodynamic stabilities of these tautomers to predict the predominant form under different conditions. For the broader class of benzimidazoles, tautomerism is a well-documented phenomenon, with studies often employing a combination of spectroscopic methods and quantum chemical calculations to elucidate the tautomeric equilibria. A data table in this section would present the calculated relative energies of the possible tautomers and the equilibrium constants for their interconversion in the gas phase and in different solvents.

V. Chemical Reactivity and Rational Derivatization Strategies for 2 Methoxy 5 Methyl 1h Benzo D Imidazole

Intrinsic Functional Group Transformations

Modifications targeting the methoxy (B1213986) and methyl groups offer a direct route to introduce new functionalities without altering the central benzo[d]imidazole core. These transformations leverage the inherent reactivity of the peripheral substituents.

Oxidation Reactions of Peripheral Groups

The C5-methyl group on the benzimidazole (B57391) ring is susceptible to oxidation, a common strategy for introducing carboxylic acid functionality. This transformation is analogous to the benzylic oxidation of toluene (B28343) and its derivatives. Strong oxidizing agents are typically required to convert the alkyl group into a carboxyl group.

Research Findings: While direct oxidation of 2-methoxy-5-methyl-1H-benzo[d]imidazole is not extensively documented, the oxidation of alkyl substituents on other heterocyclic systems is a well-established synthetic procedure. For instance, the oxidation of 2-methylbenzimidazole (B154957) can lead to the formation of imidazole-4,5-dicarboxylic acid under harsh conditions with reagents like potassium permanganate (B83412) (KMnO4). youtube.com A more controlled oxidation of the C5-methyl group on the target compound would rationally yield 2-methoxy-1H-benzo[d]imidazole-5-carboxylic acid. This carboxylic acid derivative serves as a valuable intermediate for further modifications, such as amide or ester formation, thereby expanding the molecular diversity.

Reaction TypeReagentPotential Product
Benzylic OxidationKMnO4 or K2Cr2O72-methoxy-1H-benzo[d]imidazole-5-carboxylic acid

Reduction Reactions of Peripheral Groups

The parent molecule, this compound, lacks functional groups that are readily susceptible to chemical reduction. However, a rational and highly effective derivatization strategy involves the initial introduction of a reducible group, most commonly a nitro (NO2) group, onto the benzene (B151609) portion of the scaffold. This two-step sequence—nitration followed by reduction—provides a gateway to amino-substituted benzimidazoles, which are pivotal precursors for a wide range of further chemical elaborations.

Research Findings: The reduction of nitrobenzimidazoles to their corresponding amino derivatives is a widely employed synthetic transformation. researchgate.nettandfonline.com Various reducing agents can be used to achieve this, with the choice of reagent often depending on the presence of other sensitive functional groups. Catalytic hydrogenation (e.g., H2 over Pd/C) is a clean and efficient method. Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or sodium sulfide/polysulfide are also effective, particularly for selective reduction of one nitro group in the presence of others. stackexchange.compcbiochemres.comrsc.org For instance, a 6-nitro derivative of this compound could be selectively reduced to 2-methoxy-5-methyl-1H-benzo[d]imidazol-6-amine. This resulting amino group significantly enhances the molecule's utility, enabling reactions such as diazotization, acylation, and the formation of Schiff bases.

Precursor MoietyReaction TypeCommon ReagentsPotential Product
Nitro GroupReductionH2, Pd/C; SnCl2/HCl; Na2SAmino Group

Nucleophilic Substitution at the Methoxy Moiety

The C2-methoxy group represents another key site for functional group transformation. The ether linkage can be cleaved to unmask a hydroxyl group, leading to the formation of 5-methyl-1H-benzo[d]imidazol-2(3H)-one, which exists in tautomeric equilibrium with 2-hydroxy-5-methyl-1H-benzo[d]imidazole. This transformation is typically achieved via nucleophilic substitution, often under acidic conditions.

Research Findings: The cleavage of aryl methyl ethers is a fundamental reaction in organic synthesis. wikipedia.org Reagents commonly employed for this purpose include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). wikipedia.org Boron tribromide is particularly effective and can often be used at lower temperatures. wikipedia.org The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an SN2-type reaction. wikipedia.orgyoutube.comyoutube.com The resulting 2-hydroxy derivative is a versatile intermediate, and the phenolic hydroxyl group can be used for subsequent O-alkylation or conversion into a better leaving group for further nucleophilic substitution reactions.

Reaction TypeReagentPotential Product
Ether CleavageBBr3 or HBr5-methyl-1H-benzo[d]imidazol-2(3H)-one

Strategic Modifications of the Benzo[d]imidazole Core

Altering the core structure of the benzimidazole scaffold by introducing new substituents or by linking it to other molecular frameworks are powerful strategies to significantly modify its physicochemical and electronic properties.

Introduction of Diverse Substituents to Modulate Electronic Properties

The benzene ring of the benzo[d]imidazole system is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide array of substituents. chemicalbook.com The nature and position of these substituents can profoundly influence the electron density distribution across the molecule, thereby modulating its properties. masterorganicchemistry.com

Research Findings: The regioselectivity of electrophilic substitution is directed by the existing groups on the benzene ring. In this compound, the C5-methyl group and the fused imidazole (B134444) ring act as activating, ortho-para directing groups. Standard electrophilic aromatic substitution reactions can be employed:

Nitration: Using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) introduces a nitro group, a strong electron-withdrawing group, onto the ring. youtube.com

Halogenation: Reaction with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3) can install a halogen atom, which modifies the electronic profile through inductive withdrawal and resonance donation.

Sulfonation: Treatment with fuming sulfuric acid (H2SO4/SO3) can introduce a sulfonic acid group (-SO3H), which can also serve as a temporary blocking group. mnstate.edu

The introduction of electron-donating or electron-withdrawing groups allows for systematic tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key strategy in materials science and medicinal chemistry. nih.gov

Reaction TypeReagentsPotential Substituent
NitrationHNO3 / H2SO4-NO2
BrominationBr2 / FeBr3-Br
SulfonationH2SO4 / SO3-SO3H

Synthesis of Benzo[d]imidazole-Containing Hybrid Structures

Creating hybrid molecules by covalently linking the this compound scaffold to other distinct chemical moieties is a prevalent strategy for developing compounds with novel or enhanced properties. The most common site for such modifications is the pyrrole-like nitrogen (N1) of the imidazole ring.

Research Findings: The N-H proton of the imidazole ring is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate a nucleophilic benzimidazolide (B1237168) anion. This anion can then react with a variety of electrophiles to form N-substituted derivatives. This N-alkylation strategy is a robust method for creating hybrid structures. beilstein-journals.orgotago.ac.nz For example, reaction with substituted benzyl (B1604629) halides or chloro-methylated heterocycles (like pyrimidines or pyridines) can append new aromatic systems to the core structure. nih.gov This approach allows for the combination of the benzimidazole core with other pharmacophores or functional units to explore synergistic effects and new structure-activity relationships.

Reaction StepReagentsIntermediate/Product
1. DeprotonationNaH or K2CO3 in DMF/THFBenzimidazolide anion
2. Nucleophilic AttackR-X (e.g., Benzyl-Cl, Heteroaryl-CH2Cl)N1-substituted hybrid molecule

Vi. Advanced Research Applications and Future Directions in 2 Methoxy 5 Methyl 1h Benzo D Imidazole Chemistry

Applications in Materials Science and Industrial Chemistry

The benzimidazole (B57391) scaffold is a cornerstone in the development of novel materials and industrial chemicals due to its rigidity, thermal stability, and ability to participate in various chemical transformations. The specific substitutions on 2-methoxy-5-methyl-1H-benzo[d]imidazole further tailor its properties for specialized applications.

Benzimidazole derivatives are pivotal starting materials for the synthesis of more complex heterocyclic systems. The condensation of o-phenylenediamines with carboxylic acids or their derivatives is a common method for creating the benzimidazole core. This core can then be further functionalized to build larger, more intricate molecular architectures. For instance, the nitrogen atoms in the imidazole (B134444) ring can be alkylated or arylated, and the benzene (B151609) ring can undergo electrophilic substitution, providing multiple avenues for structural elaboration.

While specific examples detailing the use of this compound as a direct precursor are not extensively documented in publicly available research, the general reactivity of the benzimidazole scaffold suggests its utility in this area. For example, benzimidazoles can be used to synthesize bis-benzimidazoles, which are of interest for their DNA-binding properties and potential as anticancer agents. The synthesis of these complex molecules often involves the condensation of a benzimidazole derivative with another aromatic diamine or a similar coupling partner.

Aromatic amines are fundamental building blocks in the synthesis of azo dyes. While direct evidence for the use of this compound in commercial dye synthesis is limited, a closely related compound, 2-methoxy-5-nitroaniline, is used to produce monoazo disperse dyes. This suggests that aminobenzimidazoles derived from this compound could potentially be diazotized and coupled with various aromatic compounds to produce a range of dyes with different colors and properties. The resulting dyes could find applications in the textile industry for dyeing synthetic fibers like polyester and nylon.

Beyond dyes, benzimidazole derivatives have broader industrial applications. They are used in the production of high-performance polymers, such as polybenzimidazoles (PBIs), which are known for their exceptional thermal and chemical stability. These polymers are used in demanding applications like fire-retardant fabrics, membranes for fuel cells, and high-temperature adhesives. The incorporation of the this compound moiety into a polymer backbone could potentially modify the polymer's properties, such as its solubility, processability, and thermal characteristics.

Materials with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical switching, frequency conversion, and optical data storage. Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit large second-order NLO responses. The benzimidazole ring can act as an effective π-bridge in such systems.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of various benzimidazole derivatives. These studies calculate key parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀), which is a measure of the second-order NLO response. For a series of N-1-sulfonyl substituted 2-substituted benzimidazoles, DFT calculations have shown that the NLO response can be tuned by altering the substituent groups.

CompoundDipole Moment (μ) [D]Polarizability (α) [esu]First Hyperpolarizability (β₀) [esu]
Methyl 1-(4-chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate4.154.198 x 10⁻²³-
Methyl 1-(4-methylphenylsulfonyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate7.494.331 x 10⁻²³-
Methyl 1-(4-methoxyphenylsulfonyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate6.244.760 x 10⁻²³-

Theoretical Studies in Advanced Chemical Systems

Computational chemistry plays a vital role in understanding and predicting the behavior of molecules in various chemical systems. Theoretical studies on benzimidazole derivatives have provided valuable insights into their potential applications, guiding experimental efforts in a more targeted manner.

Corrosion is a major industrial problem, and the development of effective corrosion inhibitors is an area of active research. Organic molecules containing heteroatoms like nitrogen and sulfur, and π-electrons are often good corrosion inhibitors as they can adsorb onto the metal surface and form a protective layer. Benzimidazole derivatives have been extensively studied for their corrosion inhibition properties. chiralen.com

Theoretical studies, primarily using DFT, have been instrumental in elucidating the mechanism of corrosion inhibition by benzimidazole derivatives. These studies calculate various quantum chemical parameters that correlate with the inhibition efficiency. Some of the key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity and better inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can lead to stronger adsorption on the metal surface.

Fraction of Electrons Transferred (ΔN): This parameter indicates the tendency of the inhibitor molecule to donate electrons to the metal surface.

Studies on various benzimidazole derivatives have shown that the presence of electron-donating groups, such as methoxy (B1213986) and methyl groups, generally enhances their corrosion inhibition efficiency. These groups increase the electron density on the molecule, particularly on the heteroatoms, facilitating stronger adsorption onto the metal surface. The table below presents some calculated quantum chemical parameters for related benzimidazole derivatives, highlighting their potential as corrosion inhibitors.

InhibitorEHOMO (eV)ELUMO (eV)ΔE (eV)Inhibition Efficiency (%)
2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole---98.34
2-(4-methoxynaphthalen-1-yl)-1-[(4-methoxynaphthalen-1-yl)methyl]-1H-benzo[d]imidazole---98.23

The development of highly specific molecular probes and ligands is crucial for advancements in medical diagnostics and drug discovery. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (PET ligands) to visualize and quantify biological processes in vivo.

The benzimidazole scaffold has emerged as a promising framework for the design of PET imaging ligands. scialert.net For instance, derivatives of benzimidazole have been synthesized and evaluated as potential PET ligands for the metabotropic glutamate receptor subtype 2 (mGluR2), a target for various central nervous system disorders. scialert.net

The design of these ligands often involves modifying the benzimidazole core with various substituents to achieve high binding affinity, selectivity, and favorable pharmacokinetic properties. In one such study, a series of benzimidazole derivatives were synthesized, where a key structural modification involved the introduction of a 2-methoxy-4-(trifluoromethyl)phenoxy moiety. scialert.net This modification was part of a strategy to develop a potent and selective mGluR2 positive allosteric modulator (PAM). The precursor for the radiolabeled methoxy group was a phenol, which could be readily O-[¹¹C]methylated using [¹¹C]methyl iodide.

One of the synthesized compounds, [¹¹C]13, demonstrated potent binding affinity (IC₅₀ = 7.6 ± 0.9 nM) and PAM activity (EC₅₀ = 51.2 nM) for mGluR2, along with excellent selectivity over other mGluR subtypes. scialert.net PET imaging studies in rats showed that [¹¹C]13 accumulated in mGluR2-rich regions of the brain, and its uptake could be blocked by a selective mGluR2 PAM, indicating specific binding. scialert.net These findings highlight the potential of designing advanced chemical probes based on the benzimidazole scaffold for PET imaging applications.

Future Directions in Synthetic Methodologies for Substituted Benzo[d]imidazoles

The synthesis of substituted benzimidazoles is a mature field, yet the quest for more efficient, sustainable, and versatile methods remains a key research focus. Future methodologies are expected to move beyond traditional condensation reactions, embracing modern catalytic systems and process intensification technologies. For derivatives like this compound, these advancements will be crucial for accessing novel analogs with enhanced properties.

A significant future direction lies in the expanded application of C-H bond functionalization . researchgate.net This strategy allows for the direct introduction of functional groups onto the benzimidazole core, bypassing the need for pre-functionalized starting materials. Catalytic systems based on transition metals like palladium, rhodium, and nickel are being developed to selectively activate and functionalize specific C-H bonds of the benzimidazole scaffold. researchgate.netnih.gov For this compound, this could enable the late-stage introduction of substituents at the C4, C6, and C7 positions, providing rapid access to a diverse library of compounds for screening. Photocatalysis is also emerging as a powerful tool for C-H amination of arenes, a technique that could be applied to N-arylate the benzimidazole ring under mild, redox-neutral conditions. acs.orgacs.org

Flow chemistry and microwave-assisted synthesis are poised to revolutionize the production of substituted benzimidazoles. These technologies offer advantages such as rapid reaction optimization, improved safety profiles for hazardous reactions, and facile scalability. The precise control over reaction parameters afforded by flow reactors can lead to higher yields and purities, minimizing the need for extensive purification.

Furthermore, the development of "green" synthetic routes will be a continuing trend. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes. One-pot, multi-component reactions, which reduce the number of synthetic steps and minimize waste, will also be a key area of development for the synthesis of complex benzimidazole derivatives. researchgate.net

Synthetic MethodologyPotential Advantages for Substituted Benzo[d]imidazolesRelevant Catalyst/Technology
C-H Bond FunctionalizationLate-stage diversification, increased molecular complexity.Palladium, Rhodium, Nickel catalysts, Photocatalysis. researchgate.netnih.gov
Flow ChemistryRapid optimization, improved safety, scalability.Microreactors, Continuous flow systems.
Microwave-Assisted SynthesisReduced reaction times, increased yields.Microwave reactors.
Green Chemistry ApproachesReduced environmental impact, sustainability.Benign solvents, recyclable catalysts, multi-component reactions. researchgate.net

Emerging Trends in Computational Chemistry for Rational Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of molecules with desired properties. For this compound, computational approaches can guide the synthesis of new derivatives with improved biological activity or material characteristics.

Density Functional Theory (DFT) calculations are increasingly used to predict the structural and electronic properties of benzimidazole derivatives. nih.gov These calculations can provide insights into molecular geometry, electronic distribution, and reactivity, helping to understand structure-activity relationships (SAR). For instance, DFT can be employed to study the conformational preferences of the 2-methoxy group and the influence of the 5-methyl substituent on the electronic nature of the benzimidazole ring system. nih.gov

Molecular docking and virtual screening are powerful techniques for identifying potential biological targets for benzimidazole derivatives and for designing new inhibitors. nih.govopenmedicinalchemistryjournal.com These methods simulate the binding of a ligand to the active site of a protein, allowing for the prediction of binding affinity and the identification of key interactions. For example, if this compound were to be investigated as a potential enzyme inhibitor, molecular docking could be used to predict its binding mode and to design modifications that would enhance its potency. The use of computational tools to predict absorption, distribution, metabolism, and excretion (ADME) properties is also becoming standard practice in drug design, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be important for establishing correlations between the structural features of benzimidazole derivatives and their biological activities. By developing predictive QSAR models, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Computational MethodApplication in Benzimidazole ResearchKey Insights Provided
Density Functional Theory (DFT)Prediction of molecular structure, electronic properties, and reactivity.Conformational analysis, electronic distribution, reaction mechanisms. nih.gov
Molecular DockingPrediction of ligand-protein binding modes and affinities.Identification of key binding interactions, virtual screening of compound libraries. nih.govopenmedicinalchemistryjournal.com
Virtual ScreeningHigh-throughput computational screening of large compound libraries.Identification of potential hit compounds for a specific biological target. openmedicinalchemistryjournal.com
QSARCorrelation of chemical structure with biological activity.Predictive models for guiding the design of more potent analogs.

Unexplored Reactivity Profiles and Potential Derivatization Pathways

While the fundamental reactivity of the benzimidazole ring is well-established, there remain unexplored avenues for the derivatization of this compound. The interplay between the electron-donating methoxy group at the 2-position and the methyl group at the 5-position can influence the regioselectivity of various reactions, leading to novel substitution patterns.

The N1-H of the imidazole ring offers a prime site for derivatization. While N-alkylation and N-arylation are common, the introduction of more complex and functionalized substituents at this position remains an area for further exploration. researchgate.net This could include the attachment of pharmacophores, fluorescent tags, or moieties that can participate in further chemical transformations.

The aromatic benzene ring presents multiple sites for functionalization (C4, C6, and C7). Electrophilic aromatic substitution reactions on the this compound nucleus are not extensively documented. The directing effects of the fused imidazole ring and the existing substituents could lead to interesting and potentially novel regiochemical outcomes. Furthermore, modern cross-coupling reactions could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at these positions, provided that suitable halogenated precursors can be selectively synthesized.

The reactivity of the 2-methoxy group itself is an area of interest. Nucleophilic substitution at the 2-position of the benzimidazole ring is a known process, and the methoxy group could potentially be displaced by other nucleophiles under specific conditions, providing access to a range of 2-substituted analogs. researchgate.net The development of new catalytic methods could facilitate this transformation under milder conditions.

Finally, the exploration of cycloaddition reactions involving the benzimidazole core could lead to the synthesis of novel fused heterocyclic systems with unique three-dimensional structures and potentially interesting biological activities.

Position of DerivatizationPotential Reaction TypePossible Functional Groups to Introduce
N1-positionAlkylation, Arylation, AcylationPharmacophores, Fluorescent tags, Click chemistry handles.
C4, C6, C7-positionsElectrophilic Aromatic Substitution, Cross-coupling reactionsHalogens, Nitro groups, Alkyl/Aryl groups, Amino groups.
C2-positionNucleophilic SubstitutionOther alkoxy groups, Amino groups, Thiol groups. researchgate.net
Benzimidazole CoreCycloaddition ReactionsFused heterocyclic rings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methoxy-5-methyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves condensation reactions of substituted benzaldehydes with o-phenylenediamine derivatives under acidic or catalytic conditions. For example, cyclization reactions using solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (p-TSA) under reflux (100°C) are effective for forming the benzimidazole core . Optimization includes adjusting solvent polarity (e.g., methanol or ethyl acetate for solubility), temperature control (reflux vs. ambient), and stoichiometric ratios of reactants to minimize side products. Evidence from analogous compounds suggests yields improve with stepwise purification via recrystallization or column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multi-technique validation is critical:

  • Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, respectively (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the benzimidazole ring).
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for the imidazole ring).
  • Elemental Analysis : Matches experimental C/H/N/O percentages with theoretical values to confirm purity.
  • Mass Spectrometry : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ for exact mass) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar compounds (e.g., 7-methoxy-2-methyl-1H-benzimidazole):

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B irritation risks).
  • Ventilation : Work in a fume hood to prevent inhalation of dust (GHS H335: respiratory tract irritation).
  • Storage : Keep in airtight containers away from oxidizers and moisture.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Geometric Optimization : Bond lengths and angles, confirming planarity of the benzimidazole ring and methoxy/methyl substituent orientations.
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) correlate with reactivity; electron-rich methoxy groups enhance nucleophilic sites.
  • Vibrational Analysis : Assigns IR-active modes (e.g., C-H bending in methyl groups at ~1450 cm⁻¹) .

Q. What strategies resolve contradictions in biological activity data for benzoimidazole derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. inactive results) may arise from:

  • Substituent Effects : Systematic SAR studies comparing methoxy, methyl, and halogenated derivatives (e.g., 5-nitro or chloro analogs in ).
  • Assay Variability : Standardize protocols (e.g., MIC testing against E. coli ATCC 25922) and use positive controls (e.g., ciprofloxacin).
  • Solubility Factors : Modify derivatives with hydrophilic groups (e.g., sulfonate salts) to improve bioavailability in aqueous media .

Q. In designing derivatives for enhanced activity, how do methoxy and methyl groups influence molecular interactions?

  • Methodological Answer :

  • Methoxy Group (-OCH₃) : Enhances electron density via resonance donation, improving π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 interactions).
  • Methyl Group (-CH₃) : Introduces steric hindrance, potentially blocking metabolic degradation while maintaining lipophilicity for membrane penetration.
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) of derivatives like 9c () reveals hydrogen bonding with key residues (e.g., Thr199 in α-glucosidase), validated by binding energy calculations (ΔG < −8 kcal/mol) .

Q. How can spectroscopic data inconsistencies (e.g., NMR split signals) be troubleshooted during characterization?

  • Methodological Answer :

  • Dynamic Effects : Rotameric interconversion of methoxy groups may cause signal splitting; variable-temperature NMR (e.g., 25°C to −40°C) can coalesce peaks.
  • Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or byproducts.
  • Deuterated Solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .

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